molecular formula C15H17NO3S B11545465 N-[2-(benzyloxy)ethyl]benzenesulfonamide

N-[2-(benzyloxy)ethyl]benzenesulfonamide

カタログ番号: B11545465
分子量: 291.4 g/mol
InChIキー: AGYSQGVNDGHWIG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(Benzyloxy)ethyl]benzenesulfonamide is a chemical compound with the molecular formula C15H17NO3S and a molecular weight of 291.36 g/mol . As a benzenesulfonamide derivative, this class of compounds is of significant interest in medicinal chemistry and chemical biology research. Benzenesulfonamides are well-known for their role as carbonic anhydrase inhibitors and are actively investigated as key pharmacophores in the development of novel therapeutic agents. Recent scientific literature highlights the application of benzenesulfonamide-based compounds in pioneering research areas, such as the development of specific urea transporter (UT) inhibitors for use as novel, salt-sparing diuretics to treat conditions like hyponatremia . The structure of N-[2-(Benzyloxy)ethyl]benzenesulfonamide, which features an ether-linked benzyl group, may contribute to unique physicochemical properties, such as altered solubility and lipophilicity, making it a valuable intermediate for structure-activity relationship (SAR) studies or for the synthesis of more complex bioactive molecules. This product is intended for research purposes as a chemical reference standard or building block in organic synthesis and drug discovery programs. It is supplied with a certificate of analysis to ensure identity and purity. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

特性

分子式

C15H17NO3S

分子量

291.4 g/mol

IUPAC名

N-(2-phenylmethoxyethyl)benzenesulfonamide

InChI

InChI=1S/C15H17NO3S/c17-20(18,15-9-5-2-6-10-15)16-11-12-19-13-14-7-3-1-4-8-14/h1-10,16H,11-13H2

InChIキー

AGYSQGVNDGHWIG-UHFFFAOYSA-N

正規SMILES

C1=CC=C(C=C1)COCCNS(=O)(=O)C2=CC=CC=C2

製品の起源

United States

準備方法

Synthesis of 2-(Benzyloxy)ethyl Tosylate

The initial step involves converting 2-(benzyloxy)ethanol into its tosylate derivative using p-toluenesulfonyl chloride (TsCl). This reaction is conducted in dichloromethane (DCM) with triethylamine (TEA) as a base to neutralize HCl byproducts.

Procedure:

  • Dissolve 2-(benzyloxy)ethanol (1.0 equiv) in DCM at 5–10°C.

  • Add TEA (1.05 equiv) dropwise, followed by TsCl (1.05 equiv) in batches.

  • Stir for 1–4 hours under controlled temperature (5–10°C).

  • Wash the mixture with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Key Parameters:

ReactantSolventTemperatureTimeYield
2-(Benzyloxy)ethanolDCM5–10°C1–4 h85–90%

Azide Displacement Reaction

The tosylate intermediate reacts with sodium azide (NaN₃) in N,N-dimethylformamide (DMF) to form 2-(benzyloxy)ethyl azide. This nucleophilic substitution proceeds optimally at elevated temperatures.

Procedure:

  • Combine 2-(benzyloxy)ethyl tosylate (1.0 equiv) and NaN₃ (1.2 equiv) in DMF.

  • Heat to 40–60°C for 1–4 hours.

  • Extract the product with ethyl acetate, wash with water, and concentrate.

Key Parameters:

ReactantSolventTemperatureTimeYield
Tosylate intermediateDMF40–60°C1–4 h75–80%

Catalytic Hydrogenation to Amine

The azide is reduced to 2-(benzyloxy)ethylamine using palladium on carbon (Pd/C) under hydrogen atmosphere.

Procedure:

  • Dissolve 2-(benzyloxy)ethyl azide in ethanol.

  • Add 10–20% Pd/C (by mass of azide) and stir under H₂ at room temperature.

  • Filter the catalyst and concentrate the filtrate to obtain the amine.

Key Parameters:

ReactantCatalystSolventTemperatureTimeYield
2-(Benzyloxy)ethyl azidePd/CEthanolRT1–4 h90–95%

Sulfonylation with Benzenesulfonyl Chloride

The final step involves reacting 2-(benzyloxy)ethylamine with benzenesulfonyl chloride in the presence of a base.

Procedure:

  • Dissolve 2-(benzyloxy)ethylamine (1.0 equiv) in DCM.

  • Add TEA (1.1 equiv) and benzenesulfonyl chloride (1.05 equiv) dropwise at 0–5°C.

  • Stir for 2–3 hours, wash with dilute HCl and water, dry, and concentrate.

Key Parameters:

ReactantSolventTemperatureTimeYield
2-(Benzyloxy)ethylamineDCM0–5°C2–3 h80–85%

Optimization of Reaction Conditions

Solvent and Base Selection

  • Tosylation: Dichloromethane and triethylamine are optimal for minimizing side reactions.

  • Sulfonylation: Polar aprotic solvents like DMF are avoided to prevent sulfonyl chloride hydrolysis.

Temperature Control

Low temperatures (5–10°C) during tosylation and sulfonylation suppress exothermic side reactions, while azide displacement benefits from mild heating.

Catalytic Hydrogenation Efficiency

Pd/C loading at 10–20% ensures complete azide reduction without over-hydrogenation. Catalyst recycling (as in Patent CN109796368B) could further enhance cost-effectiveness.

Characterization and Analytical Data

The final product is characterized by:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80–7.40 (m, 5H, Ar-H), 4.50 (s, 2H, OCH₂Ph), 3.70–3.50 (m, 4H, OCH₂CH₂NH), 2.90 (t, 2H, SO₂NH).

  • IR (KBr): 3270 cm⁻¹ (N-H stretch), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym).

Applications and Derivatives

N-[2-(Benzyloxy)ethyl]benzenesulfonamide serves as a precursor for:

  • Antimicrobial agents: Sulfonamides are known for their bacteriostatic properties.

  • Polymer modifiers: The benzyl group allows post-synthetic deprotection for functional materials.

化学反応の分析

反応の種類

N-[2-(ベンジルオキシ)エチル]ベンゼンスルホンアミドは、以下を含む様々な化学反応を起こす可能性があります。

    酸化: ベンジルオキシ基は、対応するアルデヒドまたはカルボン酸に酸化される可能性があります。

    還元: スルホンアミド基は、アミンに還元される可能性があります。

    置換: 芳香環は、求電子置換反応を受ける可能性があります。

一般的な試薬と条件

    酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。

    還元: 水素化リチウムアルミニウム (LiAlH₄) や触媒存在下での水素ガス (H₂) などの還元剤を使用できます。

    置換: 求電子置換は、臭素 (Br₂) や硝酸 (HNO₃) などの試薬を用いて行うことができます。

主要な生成物

    酸化: ベンジルオキシ基の酸化により、ベンズアルデヒドまたは安息香酸が生成されます。

    還元: スルホンアミド基の還元により、対応するアミンが生成されます。

    置換: 置換反応により、ニトロ基やハロゲン基などの様々な官能基が芳香環に導入されます。

科学的研究の応用

N-[2-(ベンジルオキシ)エチル]ベンゼンスルホンアミドは、科学研究においていくつかの用途があります。

    化学: より複雑な分子を作成するための有機合成におけるビルディングブロックとして使用されます。

    生物学: この化合物は、酵素阻害やタンパク質相互作用に関する研究に使用できます。

    医学: スルホンアミド誘導体は、抗菌作用が知られており、この化合物は同様の用途に検討されています。

    工業: 新規材料や化学プロセスの開発に使用できます。

作用機序

類似化合物の比較

類似化合物

    N-(2-ヒドロキシエチル)ベンゼンスルホンアミド: ベンジルオキシ基ではなくヒドロキシ基を持つ類似の構造です。

    N-(2-メトキシエチル)ベンゼンスルホンアミド: ベンジルオキシ基ではなくメトキシ基が含まれています。

    N-(2-エトキシエチル)ベンゼンスルホンアミド: ベンジルオキシ基の代わりにエトキシ基が含まれています。

独自性

N-[2-(ベンジルオキシ)エチル]ベンゼンスルホンアミドは、ベンジルオキシ基の存在により、その化学反応性と生物活性に影響を与えます。ベンジルオキシ基は、タンパク質中の芳香族残基とπ-πスタッキングなどの追加の相互作用に関与することができ、酵素阻害剤または薬物候補としての有効性を高める可能性があります。

類似化合物との比較

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Physicochemical Comparisons

The table below compares N-[2-(benzyloxy)ethyl]benzenesulfonamide with structurally related compounds, emphasizing substituent effects on physical properties and bioactivity:

Compound Name Substituents on Sulfonamide Nitrogen Melting Point (°C) Key Pharmacological Targets References
N-[2-(Benzyloxy)ethyl]benzenesulfonamide 2-(Benzyloxy)ethyl Not reported Hypothesized: Enzymes/Receptors
L755507 (β3-adrenoceptor agonist) Hexylaminocarbonyl-amino + phenolic ether Not reported β3-Adrenoceptor (CHO-K1 cells)
L748337 (β3-adrenoceptor antagonist) Acetamidomethylphenoxypropyl Not reported β3-Adrenoceptor (CHO-K1 cells)
Compound 1f (pyrazole derivative) 2-((4-(3-Methoxyphenyl)pyridinyl)amino)ethyl + 4-methylphenyl 180 Anticancer (in vitro screening)
Compound 1g (pyrazole derivative) 2-((4-(3-Methoxyphenyl)pyridinyl)amino)ethyl + 4-CF₃-phenyl 170 Anticancer (in vitro screening)
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide Benzyl + 2-methoxyphenyl Crystalline solid Antimicrobial (structural studies)
NSC110782 (HDAC2 inhibitor candidate) 2-((6-Amino-3-methylpyrido[2,3-b]pyrazinyl)amino)ethyl Not reported HDAC2 (docking score: -10.2 kcal/mol)

Key Observations :

Substituent Effects on Melting Points :

  • Bulky hydrophobic groups (e.g., 4-CF₃-phenyl in Compound 1g) reduce melting points compared to polar groups (e.g., 4-methylphenyl in Compound 1f) due to disrupted crystal packing .
  • The benzyloxyethyl group in the target compound likely imparts moderate lipophilicity, balancing solubility and membrane permeability.

Bioactivity Modulation: β3-Adrenoceptor Ligands: L755507 and L748337 demonstrate that subtle changes in substituents (e.g., acetamidomethyl vs. hexylaminocarbonyl) switch agonist/antagonist activity . Anticancer Derivatives: Pyrazole-based sulfonamides (e.g., 1f, 1g) show activity against cancer cell lines, with electron-withdrawing groups (e.g., CF₃) enhancing potency .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-[2-(benzyloxy)ethyl]benzenesulfonamide, and what reaction conditions optimize yield?

  • Methodology : A common approach involves reacting benzenesulfonyl chloride with 2-(benzyloxy)ethylamine. The reaction typically requires a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product .
  • Critical Parameters : Temperature control during sulfonamide bond formation is crucial to avoid side reactions. Anhydrous conditions prevent hydrolysis of the benzyloxy group .

Q. How can spectroscopic techniques (NMR, IR, X-ray) confirm the structure and purity of N-[2-(benzyloxy)ethyl]benzenesulfonamide?

  • NMR : 1^1H NMR should show characteristic peaks for the benzyloxy group (δ ~4.5 ppm for –OCH2_2–, δ ~7.3–7.5 ppm for aromatic protons) and sulfonamide NH (δ ~5–6 ppm, broad). 13^{13}C NMR confirms the sulfonamide carbonyl (δ ~125–135 ppm) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated in analogous sulfonamides .

Q. What solvents and purification methods are optimal for isolating N-[2-(benzyloxy)ethyl]benzenesulfonamide?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility during synthesis. Ethyl acetate/hexane mixtures are effective for recrystallization .
  • Purification : Column chromatography (silica gel) or preparative HPLC (C18 column, methanol/water mobile phase) ensures high purity (>95%) .

Advanced Research Questions

Q. How does the benzyloxyethyl substituent influence the compound’s electronic properties and biological interactions?

  • Electronic Effects : The electron-donating benzyloxy group increases electron density on the sulfonamide nitrogen, altering reactivity in nucleophilic substitutions. DFT calculations (B3LYP/6-311++G(d,p)) predict enhanced hydrogen-bonding capacity compared to unsubstituted analogs .
  • Biological Relevance : The substituent may improve membrane permeability, as seen in structurally related sulfonamides targeting bacterial enzymes .

Q. What experimental and computational strategies resolve contradictions in tautomerization or stability data for this sulfonamide?

  • Experimental : Variable-temperature NMR can detect tautomerization (e.g., enol-imine vs. keto-amine forms). Stability under acidic/basic conditions is assessed via HPLC monitoring .
  • Computational : MD simulations (AMBER force field) and DFT studies model tautomeric equilibria and solvent effects. Polarizable continuum models (PCM) show tautomerization is thermodynamically unfavorable in polar solvents .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced inhibitory activity?

  • SAR Framework :

Derivative ModificationObserved EffectReference
Benzyloxy → ThiopheneIncreased lipophilicity and antifungal activity
Ethyl → Propyl chainReduced solubility but improved enzyme binding
  • Methodology : Introduce substituents via Suzuki coupling or click chemistry. Evaluate activity against target enzymes (e.g., carbonic anhydrase) using kinetic assays .

Q. What are the challenges in characterizing non-linear optical (NLO) properties of N-[2-(benzyloxy)ethyl]benzenesulfonamide?

  • Experimental : Hyper-Rayleigh scattering measures first hyperpolarizability (β). The compound’s dipole moment and π-conjugation (from sulfonamide and benzyl groups) enhance NLO responses .
  • Theoretical : TD-DFT calculations (CAM-B3LYP) predict UV-Vis spectra and charge-transfer transitions, correlating with experimental NLO data .

Data Contradiction and Validation

Q. How to address discrepancies in reported synthetic yields for N-[2-(benzyloxy)ethyl]benzenesulfonamide?

  • Root Causes : Variability in reaction scale, solvent purity, or amine/sulfonyl chloride stoichiometry.
  • Validation : Reproduce reactions under controlled conditions (e.g., inert atmosphere, strict temperature control). Cross-validate yields via independent methods (e.g., gravimetric analysis vs. HPLC) .

Q. What strategies reconcile conflicting biological activity data across studies?

  • Standardization : Use reference compounds (e.g., acetazolamide for carbonic anhydrase inhibition assays). Validate assays with positive/negative controls.
  • Meta-Analysis : Compare IC50_{50} values across studies using standardized units (µM) and cell lines .

Methodological Resources

  • Spectral Data : PubChem CID 10044483 (experimental NMR, IR) .
  • Regulatory Compliance : ECHA registration dossier (toxicity, handling) .
  • Crystallography : CCDC deposition guidelines for X-ray structures .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。